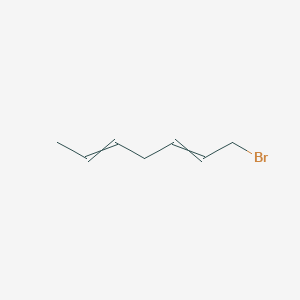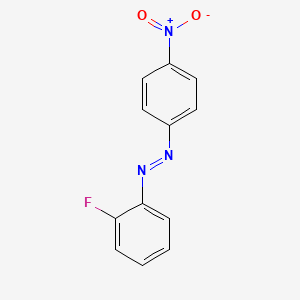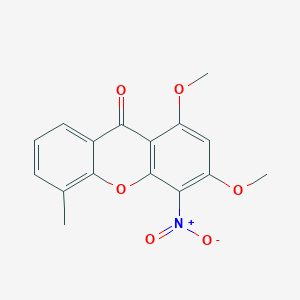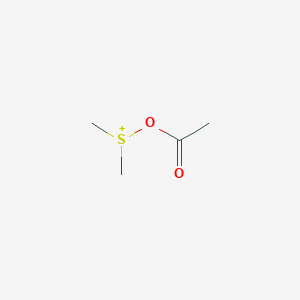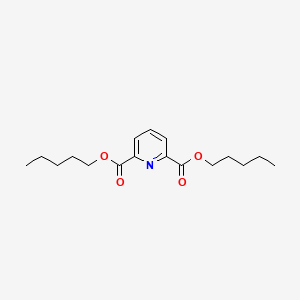
Dipentyl pyridine-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipentyl pyridine-2,6-dicarboxylate is an organic compound derived from pyridine-2,6-dicarboxylic acid It is characterized by the presence of two pentyl ester groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The general reaction scheme is as follows:
Pyridine-2,6-dicarboxylic acid+2PentanolH2SO4Dipentyl pyridine-2,6-dicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Dipentyl pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: Dipentyl pyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Dipentyl pyridine-2,6-dicarboxylate has several applications in scientific research:
作用机制
The mechanism of action of dipentyl pyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may act as a ligand that binds to metal ions or enzymes, thereby modulating their activity. The pyridine ring can coordinate with metal ions, while the ester groups can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of pentyl ester groups.
Diethyl pyridine-2,6-dicarboxylate: Similar structure but with ethyl ester groups instead of pentyl ester groups.
Dipropyl pyridine-2,6-dicarboxylate: Similar structure but with propyl ester groups instead of pentyl ester groups.
Uniqueness
Dipentyl pyridine-2,6-dicarboxylate is unique due to the longer alkyl chains of the pentyl ester groups, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the formation of hydrophobic interactions or in the design of amphiphilic molecules.
属性
CAS 编号 |
63597-04-6 |
|---|---|
分子式 |
C17H25NO4 |
分子量 |
307.4 g/mol |
IUPAC 名称 |
dipentyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H25NO4/c1-3-5-7-12-21-16(19)14-10-9-11-15(18-14)17(20)22-13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3 |
InChI 键 |
PONGQFFDPLOECH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




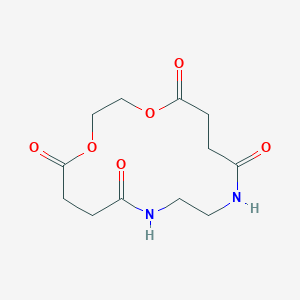
![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)

